4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine
Description
4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a tricyclic heterocyclic compound featuring a fused pyrrolo-purine core with a chlorine substituent at position 2. This structure combines the aromaticity of purine with the reactivity of a pyrrole ring, making it a versatile scaffold for medicinal chemistry and drug discovery. The dihydro (partially saturated) pyrrole ring introduces conformational flexibility, which can influence binding affinity in biological systems .
Properties
IUPAC Name |
1-chloro-7,8-dihydro-6H-purino[7,8-a]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-8(11-4-10-7)12-5-2-1-3-13(5)6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWBDHWKHZERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including chlorination, cyclization, and dehydrogenation to form the desired compound . The reaction conditions often include the use of strong bases, such as sodium ethoxide, and solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to be an efficient method for producing pyrrolopyrimidine derivatives . The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine include:
Phosphorus Oxychloride: Used for chlorination reactions.
Potassium Osmate Hydrate and Sodium Periodate: Used for oxidation reactions to introduce aldehyde groups.
Major Products Formed
The major products formed from the reactions of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolopyrimidines, while oxidation reactions can produce aldehyde-containing derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,1-f]purine exhibit notable cytostatic effects against various cancer cell lines. The compound has been investigated for its ability to induce apoptosis in tumor cells. Studies indicate that modifications to the halogenation pattern and the presence of substituents can enhance the antiproliferative activity of these compounds, making them promising candidates for cancer therapy .
Antiviral Properties
4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine and its derivatives have shown potential as antiviral agents, particularly against herpes simplex virus type 1 (HSV-1). The compound's structure allows it to interfere with viral replication mechanisms, making it a candidate for further development as an antiviral drug .
Synthesis and Derivatives
The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves multi-step organic reactions that yield various derivatives with modified biological activities. These derivatives are essential for exploring structure-activity relationships (SAR) in drug design. The synthesis process has been optimized to improve yields and reduce by-products, enhancing its applicability in pharmaceutical development .
Variations in Substituents
Studies have shown that variations in substituents on the pyrrolo[2,1-f]purine scaffold can significantly affect biological activity. For instance, introducing different halogens or functional groups can modulate the compound's potency and selectivity against specific targets such as enzymes involved in nucleotide metabolism .
Computational Modeling
In silico studies have been utilized to predict the binding affinity of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine derivatives to various biological targets. Molecular docking simulations provide insights into how structural modifications can enhance therapeutic efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a promising candidate for the development of anticancer drugs and other therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine with structurally and functionally related compounds:
Structural and Functional Analysis
Core Heterocycle Differences: The purine core in 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine distinguishes it from quinoline (e.g., 4-chloro-7,8-diaminoquinoline) or triazine derivatives.
Substituent Effects :
- The chlorine atom at position 4 is critical for electronic modulation and steric interactions. In contrast, N7,8-Cro-Gua features a methyl group and hydroxyl substituent, which facilitate DNA adduct formation rather than halogen-mediated reactivity .
- The 2-chloro-6-fluorobenzyl group in the xanthine derivative () introduces bulky aromatic substituents absent in the target compound, enabling selective MAO-B inhibition .
Biological Activity Trends: Antiviral Potential: Pyrrolo[2,1-f][1,2,4]triazines demonstrate broad-spectrum antiviral activity, suggesting that the target compound’s purine core could be optimized similarly by introducing nucleoside-like modifications . Neuroprotection: The xanthine-based MAO-B inhibitor () highlights the importance of tricyclic frameworks with extended conjugation, a feature less pronounced in the dihydro-pyrrole system of the target compound .
Biological Activity
4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may confer specific pharmacological properties. This article reviews the biological activity of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine, focusing on its synthesis, mechanism of action, and therapeutic applications.
Synthesis
The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves multi-step organic reactions. Various methodologies have been employed to obtain this compound, including nucleophilic substitution reactions and cyclization processes. The following table summarizes key synthetic routes reported in literature:
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Chlorinated pyrimidines, amines | 65-75% |
| Cyclization reactions | 2-Aminopyrimidines, aldehydes | 70-80% |
Antitumor Activity
Research indicates that 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that this compound effectively reduced cell viability in human tumor cells expressing folate receptors (FRs), indicating selective targeting mechanisms.
Key Findings:
- Cell Lines Tested: KB and IGROV1 (ovarian cancer)
- Mechanism: Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine biosynthesis.
- IC50 Values: Reported IC50 values ranged from 1.82 nM to 4.53 nM against FR-expressing cells.
Antiviral Activity
In addition to its antitumor effects, 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine has been evaluated for antiviral properties. Preliminary studies suggest moderate activity against herpes simplex virus type 1 (HSV-1). However, its efficacy against other viral strains such as influenza A remains limited.
Antiviral Evaluation:
- Virus Tested: HSV-1
- Activity Level: Moderate; further optimization required for enhanced efficacy.
Case Studies
Several case studies illustrate the therapeutic potential of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine:
-
In Vivo Efficacy in Tumor Models:
- In SCID mice with implanted KB tumors, treatment with this compound resulted in significant tumor regression (3.5 log kill) and complete remissions in a majority of cases.
-
Selectivity in Targeting:
- The compound demonstrated selective uptake via FRs and hPCFT transporters over the reduced folate carrier (RFC), suggesting a strategic advantage in targeting tumor cells with high folate receptor expression.
Q & A
Q. Table 1. Representative Synthetic Yields and Conditions
| Derivative | Reaction Conditions | Yield (%) | Key Optimization Step |
|---|---|---|---|
| 6-Phenyl analog | Pd(Ph₃)₄, toluene, 12 h reflux | 78% | K₂CO₃ as base |
| 7-Trifluoromethyl analog | Xylene, chloranil, 30 h reflux | 65% | Prolonged heating for cyclization |
Q. Table 2. Biological Activity of Selected Derivatives
| Derivative | IC₅₀ (µM, MCF-7) | Selectivity Index (HEK293) | Key Structural Feature |
|---|---|---|---|
| 4-Chloro parent | 12.3 | 2.1 | Unmodified core |
| 7-CF₃ analog | 1.8 | 8.7 | Electron-withdrawing group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
